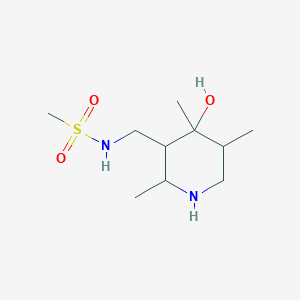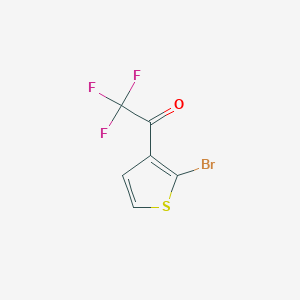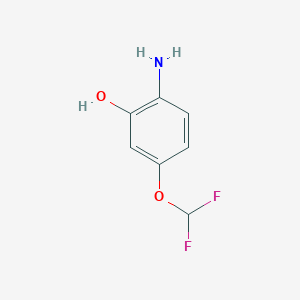
2-Amino-5-(difluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(difluoromethoxy)phenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a phenol group, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5-dihydroxyaniline with difluoromethyl ether under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Amino-5-(difluoromethoxy)phenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(difluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(difluoromethoxy)phenol has a wide range of applications in scientific research:
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the photoinduced electron/energy transfer effect, which is utilized in the detection of metal ions . In biological systems, it may interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenol: Similar structure but with a methyl group instead of a difluoromethoxy group.
2-Amino-5-chlorophenol: Contains a chlorine atom instead of a difluoromethoxy group.
2-Amino-5-nitrophenol: Contains a nitro group instead of a difluoromethoxy group.
Uniqueness
2-Amino-5-(difluoromethoxy)phenol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong fluorescence and specific reactivity patterns .
Properties
Molecular Formula |
C7H7F2NO2 |
|---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
2-amino-5-(difluoromethoxy)phenol |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-4-1-2-5(10)6(11)3-4/h1-3,7,11H,10H2 |
InChI Key |
AKZLZWJAJMVZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)
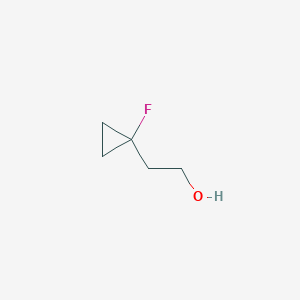
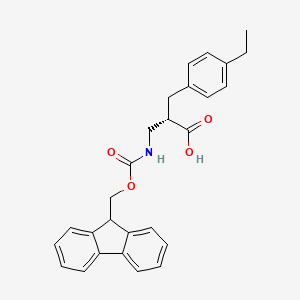
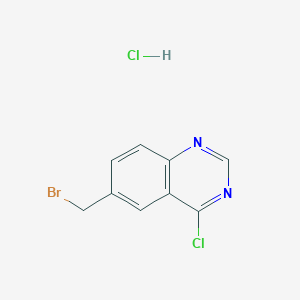
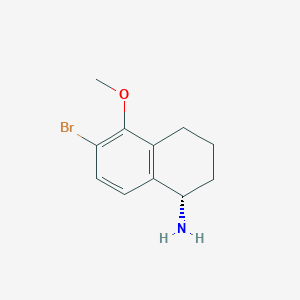
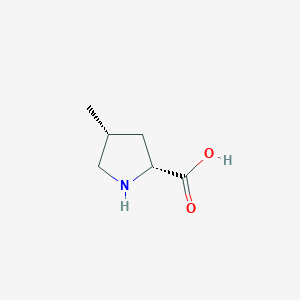
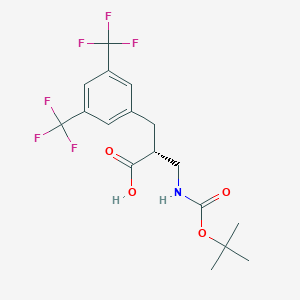
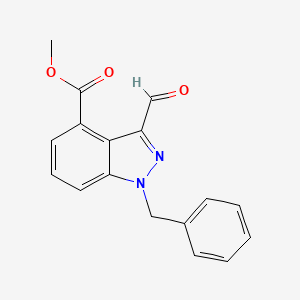
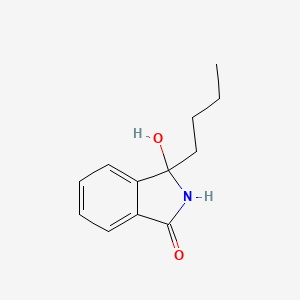
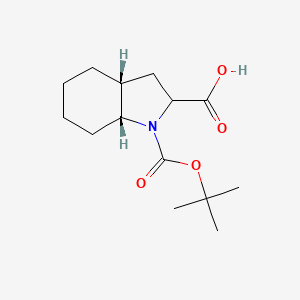
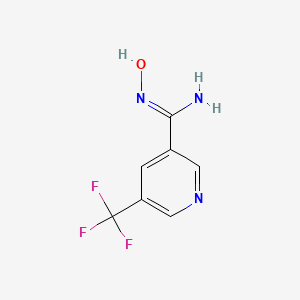
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)
